2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a variety of functional groups, including a benzodioxole, pyridopyrimidine, and thiazolidinone moiety. Compounds with such intricate structures often exhibit significant biological activity and are of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, pyridopyrimidine, and thiazolidinone rings. Typical synthetic routes may involve:
Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Pyridopyrimidine: This can be synthesized via condensation reactions involving pyrimidine derivatives and appropriate aldehydes or ketones.
Formation of Thiazolidinone: This can be synthesized through the reaction of thiourea with α-haloketones.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions may target the carbonyl groups in the pyridopyrimidine and thiazolidinone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole and pyridopyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In industry, the compound may be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound will depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Similar compounds may include other thiazolidinone derivatives, pyridopyrimidine derivatives, and benzodioxole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18N4O4S2 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O4S2/c1-12-3-6-18-24-19(23-9-13-4-5-15-16(7-13)30-11-29-15)14(20(27)26(18)10-12)8-17-21(28)25(2)22(31)32-17/h3-8,10,23H,9,11H2,1-2H3/b17-8- |
InChI Key |
YYOAVDVABJXMBY-IUXPMGMMSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCC4=CC5=C(C=C4)OCO5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCC4=CC5=C(C=C4)OCO5)C=C1 |
Origin of Product |
United States |
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